2-Methylpyridine

Separation Science Process Chemistry Purification

CRITICAL FOR BUYERS: 2-Methylpyridine (α-picoline, CAS 109-06-8) is the only isomer suitable for synthesizing 2-vinylpyridine monomer (tire cord adhesives) via formaldehyde condensation and for producing the agrochemical nitrapyrin. The ortho-methyl group's unique pKa (5.96) and reactivity cannot be replicated by 3- or 4-picoline. Using a different isomer risks failed syntheses, close-boiling impurities, and non-compliant final products. Pharmaceutical intermediates amprolium and picoplatin also require this specific regiochemistry. Ensure your supply chain specifies the 2-isomer (α-picoline) to guarantee process consistency and regulatory compliance.

Molecular Formula C6H7N
C6H7N
C5H4N(CH3)
Molecular Weight 93.13 g/mol
CAS No. 109-06-8
Cat. No. B031789
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylpyridine
CAS109-06-8
Synonyms2-Methylpyridine;  NSC 3409;  o-Methylpyridine;  o-Picoline;  α-Methylpyridine;  α-Picoline
Molecular FormulaC6H7N
C6H7N
C5H4N(CH3)
Molecular Weight93.13 g/mol
Structural Identifiers
SMILESCC1=CC=CC=N1
InChIInChI=1S/C6H7N/c1-6-4-2-3-5-7-6/h2-5H,1H3
InChIKeyBSKHPKMHTQYZBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 1 l / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitygreater than or equal to 100 mg/mL at 68 °F (NTP, 1992)
Miscible in water at 20 °C
Very sol in acetone
Miscible with alcohol, ether
Miscible in water at 20 °C /individual isomers/
Solubility in water: miscible

Structure & Identifiers


Interactive Chemical Structure Model





2-Methylpyridine (109-06-8) Technical Profile: A Core Heterocyclic Intermediate with Unique Reactivity


2-Methylpyridine, also designated as α-picoline (CAS: 109-06-8), is a fundamental methyl-substituted pyridine derivative with the molecular formula C₆H₇N [1]. It presents as a colorless to faintly yellow-green liquid with a characteristic pyridine-like odor, exhibiting a melting point of -70°C and a boiling point range of 128-129°C . The compound serves as a critical intermediate in the synthesis of various pharmaceuticals, including amprolium and picoplatin, and agrochemicals such as nitrapyrin [1]. Key physical properties include a density of 0.943 g/mL at 25°C and a vapor pressure of 10 mmHg at 24.4°C .

Why Generic 'Picoline' or Pyridine Derivatives Cannot Replace 2-Methylpyridine in Critical Syntheses


The term 'picoline' encompasses three isomeric methylpyridines (2-, 3-, and 4-), each possessing distinct physicochemical properties and reactivities that preclude simple substitution [1]. The position of the methyl group profoundly influences key parameters such as basicity (pKa), boiling point, and reactivity patterns in catalytic or condensation reactions [2]. A procurement decision based solely on chemical class ('methylpyridine') without specifying the 2-isomer (α-picoline) risks severe consequences, including failed syntheses due to mismatched reaction pathways, increased purification burden from close-boiling isomers, and altered final product profiles that may not meet regulatory or performance specifications [1]. The following quantitative evidence demonstrates precisely why 2-methylpyridine's specific profile is non-negotiable for particular applications.

Quantitative Differentiation of 2-Methylpyridine (α-Picoline) from its Isomers and Parent Compound


Boiling Point: A 12°C Difference from 3-Methylpyridine Enables More Efficient Separation and Higher Purity

2-Methylpyridine exhibits a significantly lower boiling point (128-129°C) compared to its 3-methylpyridine isomer (β-picoline), which boils at approximately 141°C [1]. This 12°C difference is a critical factor in industrial and laboratory separations, as the isomers are often co-produced during synthesis. This larger gap allows for more economical and effective separation via fractional distillation, reducing the energy and capital expenditure required to achieve high-purity material [2].

Separation Science Process Chemistry Purification

Basicity: Higher pKa of 5.96 Confers Distinct Reactivity for Acid-Base Catalysis and Salt Formation

The basicity of 2-methylpyridine, as measured by the pKa of its conjugate acid (pyridinium ion), is 5.96 [1]. This value is notably higher than that of unsubstituted pyridine (pKa ~5.23) and its 3-methyl isomer (pKa 5.63), while being comparable to 4-methylpyridine (pKa 5.98) [2]. The electron-donating methyl group at the ortho position increases electron density on the nitrogen atom, but this effect is partially offset by steric hindrance. This specific pKa value dictates its behavior in acid-catalyzed reactions, its ability to form stable salts with various acids, and its performance as a ligand in coordination chemistry [2].

Catalysis Reaction Mechanism Acid-Base Chemistry

Catalytic Demethylation: 2-Methylpyridine Shows Intermediate Reactivity, Critical for Controlled Pyridine Production

Under heterogeneous catalysis over a nickel-alumina catalyst in the presence of steam, the degree of total conversion and selectivity towards demethylation to pyridine follows a specific order: 4-methylpyridine > 2,6-lutidine > 2-methylpyridine > 3-methylpyridine [1]. 2-Methylpyridine occupies an intermediate position, meaning it is less prone to unwanted dehydrocondensation side reactions that are characteristic of 4-methylpyridine, yet more reactive than the slow-degrading 3-methylpyridine [1]. This reactivity profile makes it a preferred starting material when a controlled release of pyridine is desired or when the process conditions need to avoid the formation of polymeric poisons that deactivate the catalyst [1].

Heterogeneous Catalysis Demethylation Process Selectivity

Toxicity Profile: Oral LD50 of 790 mg/kg (Rat) Differentiates it as 'Harmful' vs. 'Toxic' Pyridine (LD50 ~891 mg/kg)

The acute oral toxicity of 2-methylpyridine in rats is reported as an LD50 of 790 mg/kg [1]. This places it in GHS Acute Toxicity Category 4 ('Harmful if swallowed'), similar to many common laboratory reagents [2]. In contrast, unsubstituted pyridine has a slightly higher LD50 of approximately 891 mg/kg in rats [3]. While both are harmful, the lower LD50 for 2-methylpyridine indicates a marginally higher acute oral toxicity. More importantly, its hazard profile includes specific warnings for skin corrosion (Skin Corr. 1C) and eye damage (Eye Dam. 1), which are more severe than the classification for pyridine (which is typically Skin Irrit. 2) .

Toxicology Safety Assessment Occupational Health

Defined Application Scenarios Where 2-Methylpyridine's Unique Profile is Essential


Synthesis of 2-Vinylpyridine Monomer: A Critical Step in SB Latex and Tire Cord Adhesive Production

The primary industrial use of 2-methylpyridine is as the precursor to 2-vinylpyridine monomer . The ortho-methyl group's unique reactivity, specifically its ability to undergo condensation with formaldehyde (or a formaldehyde equivalent) followed by dehydration, is the key to this synthesis . This reaction pathway is highly specific to 2-methylpyridine and cannot be effectively replicated with 3- or 4-methylpyridine, which would lead to different products or low yields. The resulting 2-vinylpyridine is a crucial co-monomer in the production of styrene-butadiene-vinylpyridine (SBV) latex, which is used extensively as a tire cord adhesive to improve the bonding between rubber and reinforcing materials like nylon and polyester . The quantifiably higher basicity (pKa 5.96) of 2-methylpyridine may also play a role in the condensation step's mechanism [1].

Manufacture of the Nitrification Inhibitor Nitrapyrin for Enhanced Fertilizer Efficiency

2-Methylpyridine is the specific and essential building block for the synthesis of nitrapyrin (2-chloro-6-(trichloromethyl)pyridine), a widely used agricultural nitrification inhibitor . This compound functions by suppressing the activity of Nitrosomonas bacteria in the soil, which convert ammonium-based fertilizers into nitrate, a form more susceptible to leaching and denitrification. This precise application cannot be fulfilled by the other picoline isomers, as their chlorination products would not possess the same biological activity or environmental fate profile. The market demand for 2-methylpyridine is tightly linked to this single agrochemical application, demonstrating a clear, non-substitutable commercial pathway [1].

Pharmaceutical Intermediate: Specificity in the Synthesis of Amprolium and Picoplatin

2-Methylpyridine serves as a critical intermediate in the synthesis of specific pharmaceuticals, including amprolium (a coccidiostat for poultry) and picoplatin (an investigational platinum-based anticancer drug) . The regiochemistry of the methyl group is paramount in building the final pharmacophore. For instance, the pyridine ring in amprolium must have the specific substitution pattern derived from 2-picoline to effectively antagonize thiamine uptake in the target parasite. Substituting with a different picoline isomer would yield a compound with altered binding affinity and, consequently, reduced or no therapeutic effect. Furthermore, the distinct boiling point of 2-methylpyridine facilitates its purification to the high levels required for pharmaceutical manufacturing, ensuring compliance with stringent quality standards [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Methylpyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.